4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H16BrN5O2 and its molecular weight is 402.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
The compound's application in photodynamic therapy for cancer treatment has been demonstrated. A study highlights the use of zinc phthalocyanine, substituted with similar benzamide derivatives, showing high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers in photodynamic therapy, suggesting potential utility in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
G Protein-Coupled Receptor-35 Agonists
The compound and its derivatives have been studied for their potential as G protein-coupled receptor-35 (GPR35) agonists. This receptor is implicated in pain, inflammatory, and metabolic diseases. One study synthesized N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide, a derivative with significant agonistic potency against GPR35, suggesting its applicability in treating these conditions (Wei et al., 2018).
Heparanase Inhibitors
A class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, including derivatives of the compound , has shown efficacy as heparanase inhibitors. These inhibitors have potential therapeutic applications in cancer treatment, as heparanase plays a role in tumor metastasis and angiogenesis (Xu et al., 2006).
Coordination Networks for NLO Properties
The compound's derivatives have been used in the synthesis of coordination networks with potential applications in nonlinear optics (NLO). A study utilizing tetrazolate-yl acylamide tectons, similar in structure to the compound, demonstrated significant SHG (second harmonic generation) efficiencies, indicating its potential in NLO applications (Liao et al., 2013).
Synthesis of Antagonists for CCR5 Receptors
The compound's structure has been instrumental in the synthesis of CCR5 antagonists. These antagonists are significant in the treatment of diseases like HIV/AIDS, where CCR5 plays a crucial role in viral entry into cells. The synthesis approaches utilizing similar compounds have been explored for developing effective CCR5 antagonists (Ikemoto et al., 2005).
Future Directions
Properties
IUPAC Name |
4-bromo-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O2/c1-2-25-15-9-7-14(8-10-15)23-16(20-21-22-23)11-19-17(24)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBREFIOJKAZCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.